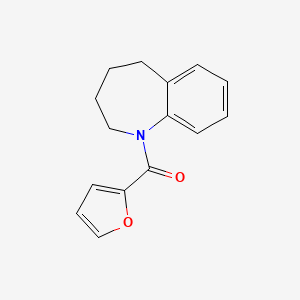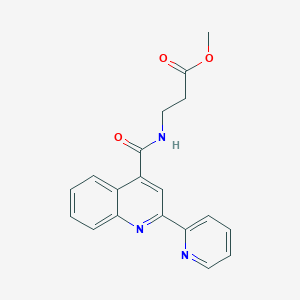
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea, also known as CPPU, is a synthetic cytokinin that has gained significant attention in the field of plant biotechnology. CPPU is a potent plant growth regulator that has been shown to enhance the growth and development of various crops, including fruits, vegetables, and ornamental plants.
作用机制
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors on the surface of plant cells, triggering a signaling cascade that ultimately leads to the activation of genes involved in cell division and growth. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea also interacts with other plant hormones, such as auxins and gibberellins, to coordinate plant growth and development.
Biochemical and Physiological Effects:
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division, photosynthesis, and stress response. It also enhances the accumulation of sugars, amino acids, and other metabolites in plants. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been shown to improve the water use efficiency of plants, making them more resistant to drought stress.
实验室实验的优点和局限性
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a powerful tool for plant biotechnology research. It allows researchers to manipulate plant growth and development in a precise and controlled manner. However, 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea can be expensive and difficult to obtain in some regions. Additionally, its use can be limited by regulations and safety concerns.
未来方向
The potential applications of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea in plant biotechnology are vast. Future research could focus on optimizing the use of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea in various crops, developing new formulations for its delivery, and exploring its potential use in stress tolerance and disease resistance. Additionally, the safety and environmental impact of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea use should be further investigated to ensure its sustainable use in agriculture.
Conclusion:
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a potent plant growth regulator that has significant potential for use in plant biotechnology. Its ability to enhance plant growth and development has been extensively studied, and its applications in various crops have been demonstrated. Future research should focus on optimizing its use and exploring its potential in stress tolerance and disease resistance. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a valuable tool for plant biotechnology research, and its potential applications are promising for the future of agriculture.
合成方法
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is synthesized using a multi-step reaction process that involves the reaction of 3-cyclopentyl-1-methylurea with acrylonitrile and sodium methoxide. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The purity of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is crucial for its effectiveness as a plant growth regulator.
科学研究应用
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been extensively studied for its potential use in plant biotechnology. It has been shown to enhance cell division, promote shoot and root growth, delay senescence, improve fruit size and quality, and increase yield in various crops. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has also been used to induce parthenocarpy, a process that results in the development of seedless fruits. Additionally, 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been used to improve the post-harvest quality of fruits and vegetables by delaying ripening and reducing decay.
属性
IUPAC Name |
1-(2-cyanopropyl)-3-cyclopentyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9(7-12)8-14(2)11(15)13-10-5-3-4-6-10/h9-10H,3-6,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYKSMKUYLJEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)NC1CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)

![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)

![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)

![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)